Hexane-1,3-diamine
Description
Structure
2D Structure
Properties
CAS No. |
589-54-8 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
hexane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3 |
InChI Key |
RPLXGDGIXIJNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCN)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
One of the most efficient methods for preparing hexane-1,3-diamine involves the catalytic hydrogenation of hexane-1,3-dinitrile. This approach parallels the synthesis methodology used for hexane-1,6-diamine, where adiponitrile is hydrogenated in the presence of metal catalysts.
The general reaction can be represented as:
NC-(CH₂)₃-CN + 4 H₂ → H₂N-(CH₂)₃-NH₂
Table 1: Catalytic Systems for Dinitrile Reduction
| Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Raney nickel | 80-120°C, 5-10 MPa H₂, diamine as solvent | Higher selectivity, lower temperature | Sensitive to impurities |
| Cobalt-based | 100-150°C, 10-20 MPa H₂, ammonia as solvent | Good activity, recyclable | Higher pressure required |
| Iron catalysts | 120-160°C, 15-25 MPa H₂ | Cost-effective | Lower selectivity |
The hydrogenation process typically employs conditions similar to those used for hexamethylenediamine preparation. According to research on related diamine synthesis, the reaction is conducted on molten dinitrile diluted with ammonia or the diamine itself. The yield is generally good, although side products may form through reactivity of partially hydrogenated intermediates.
Alternative Reduction Methods
While catalytic hydrogenation is the preferred industrial method, laboratory-scale preparations often employ alternative reducing agents. These include lithium aluminum hydride, sodium borohydride, or borane complexes, which can reduce dinitriles under milder conditions but at higher reagent costs.
Amination of Dihalides
Direct Amination Process
The synthesis of this compound can be achieved through the direct amination of 1,3-dibromohexane or 1,3-dichlorohexane with ammonia. This dihalide-based approach represents a straightforward method for laboratory-scale preparation.
The reaction proceeds via nucleophilic substitution:
Br-(CH₂)₃-CH₂-CH₂-CH₃ + NH₃ (excess) → H₂N-(CH₂)₃-CH₂-CH₂-CH₃ + HBr
Table 2: Amination Reaction Parameters
| Parameter | Typical Range | Effect on Yield |
|---|---|---|
| Temperature | 80-150°C | Higher temperatures increase reaction rate but may promote side reactions |
| Pressure | 5-15 bar | Maintains ammonia in liquid phase |
| Solvent | Alcohols, ethers, or neat | Influences selectivity and reaction rate |
| Reaction time | 4-24 hours | Extended times may lead to over-alkylation |
This method, while straightforward, often results in a mixture of products including mono-substituted amines and quaternary ammonium salts, necessitating thorough purification procedures.
Gabriel Synthesis Approach
A more selective approach involves the Gabriel synthesis, which produces primary amines with minimal over-alkylation. When applied to dihalides like 1,3-dibromohexane, this method can yield this compound with high selectivity:
- Reaction of the dihalide with potassium phthalimide
- Subsequent hydrazinolysis of the diphthalimide intermediate
This multi-step synthesis provides better control over the formation of primary amines but requires additional purification steps to remove phthalhydrazide byproducts.
Photocatalytic Three-Component Coupling
A cutting-edge approach for preparing 1,3-diamines, including this compound, involves photocatalytic synthesis as described in the Journal of the American Chemical Society. This visible-light-mediated photocatalytic umpolung synthesis utilizes:
- In situ-generated imines
- Dehydroalanine derivatives
- Photocatalysts (typically iridium or ruthenium complexes)
The reaction pivots on the nucleophilic addition of photocatalytically generated α-amino radicals to electron-deficient alkenes, affording 1,3-diamines efficiently and diastereoselectively.
Table 3: Photocatalytic Synthesis Parameters
| Component | Function | Optimization Factor |
|---|---|---|
| Photocatalyst | Generates α-amino radicals | Quantum yield, excited state lifetime |
| Light source | Activates photocatalyst | Wavelength, intensity |
| Solvent | Reaction medium | Polarity, stability under irradiation |
| Additives | Control selectivity | pH, radical stability |
This modern methodology offers several advantages:
- Mild reaction conditions (room temperature, visible light)
- High functional group tolerance
- Diastereoselective synthesis
- Reduced waste compared to traditional methods
Preparation from Alkylene Carbonates
Patent literature describes a synthetic route to diamino compounds via reaction of diamines with alkylene carbonates. Although the primary focus is on derivatives, the methodology provides insights into potential this compound preparation routes.
The general approach involves:
- Reaction of a shorter-chain diamine with alkylene carbonate
- Formation of dicarboxylic acid dihydroxy ester intermediates
- Subsequent reactions to yield the desired diamine structure
This method typically operates at moderate temperatures (65-100°C) with reaction times of 1-6 hours. The molar ratio of reactants significantly influences product distribution and yield.
Industrial Scale Production Considerations
Process Selection Factors
The industrial production of this compound requires careful evaluation of various synthetic routes based on:
Table 4: Industrial Process Selection Criteria
| Factor | Dinitrile Reduction | Dihalide Amination | Photocatalytic Process |
|---|---|---|---|
| Raw material cost | Moderate | High | High |
| Capital investment | High (pressure equipment) | Moderate | Moderate to high |
| Energy consumption | High | Moderate | Low |
| Waste generation | Low | High (halide salts) | Low |
| Product purity | High | Moderate | High |
| Scalability | Excellent | Good | Limited currently |
Purification Strategies
Industrial purification of this compound typically employs:
- Washing procedures with deionized water at controlled temperatures (40-90°C)
- Crystallization and aging (10-24 hours, optimally 12-18 hours)
- Filtration under reduced pressure
- Drying under controlled conditions
These purification steps are critical to achieving high-purity diamine products with primary amine values approaching 0 mgKOH/g, as documented in similar diamine purification protocols.
Novel Synthetic Approaches
Recent advances in synthetic methodology point toward potential new routes for this compound preparation:
Selective Reduction of Tricarbonitriles
Research on hexane-1,3,6-tricarbonitrile synthesis suggests that selective reduction methodologies could potentially be applied to obtain functionalized diamines. The approach involves:
- Preparation of polynitrile intermediates
- Selective reduction of specific nitrile groups
- Protection/deprotection strategies to control amine formation
Analytical Methods for Product Verification
Confirmation of successful this compound synthesis typically employs multiple analytical techniques:
Table 5: Analytical Methods for this compound Characterization
Chemical Reactions Analysis
Types of Reactions: Hexane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine groups, which are highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst.
Substitution: Often involves halogenating agents like chlorine or bromine.
Major Products: The reactions of this compound can yield a variety of products, including hexamethyleneimine and bis(hexamethylenetriamine), depending on the specific conditions and reagents used .
Scientific Research Applications
Hexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of polymers and other complex molecules.
Biology: It is used in the study of enzyme interactions and protein structures.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is a key component in the production of nylon and other synthetic fibers.
Mechanism of Action
The mechanism by which hexane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property is particularly useful in polymer chemistry, where this compound acts as a cross-linking agent .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Structural and Physical Comparisons of Selected Diamines
| Compound | Structure | Boiling Point (°C) | Key Physical Traits |
|---|---|---|---|
| Hexane-1,3-diamine | C6H14N2 (1,3-positions) | Not reported | Moderate chain length, balanced spacing between amino groups |
| Propane-1,3-diamine | C3H10N2 (1,3-positions) | 139 | Shorter chain, higher flexibility |
| Hexane-1,6-diamine | C6H16N2 (1,6-positions) | 204 | Longer spacing, higher dispersion interactions |
| 4-Methylcyclothis compound | Cyclohexane backbone with methyl substituent | Not reported | Steric hindrance due to methyl group |
Key Observations :
- Chain Length and Boiling Points : Linear aliphatic diamines exhibit increasing boiling points with chain length due to enhanced van der Waals interactions. For instance, hexane-1,6-diamine (204°C) has a significantly higher boiling point than propane-1,3-diamine (139°C) . This compound’s boiling point is unreported but expected to fall between these values.
- Amino Group Positioning: The 1,3-placement in this compound reduces intramolecular strain compared to 1,2-diamines, while the 1,6-placement in hexane-1,6-diamine maximizes spacer length, critical for applications requiring extended molecular tethers .
Table 2: Reactivity and Application Comparisons
Key Findings :
- Bioconjugation : this compound’s intermediate chain length improves labeling efficiency for medium-sized biomolecules, whereas propane-1,3-diamine is insufficient for larger targets like branched oligosaccharides .
- Polymer Chemistry: Hexane-1,6-diamine-derived polycarbonate diols yield thermoplastic polyurethanes with superior tensile strength (up to 21.3 MPa) compared to shorter-chain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
